![molecular formula C17H14N2O3S2 B2603688 Methyl 4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)benzoate CAS No. 477548-51-9](/img/structure/B2603688.png)
Methyl 4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds, such as benzothiazole derivatives, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For instance, “N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide” has a molecular weight of 331.42 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, “N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide” is a solid at room temperature .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, such as the compound , have been found to exhibit antioxidant activity . This means they can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health problems.
Analgesic Activity
Thiazole compounds have also been shown to have analgesic (pain-relieving) properties . This could make them useful in the development of new pain medications .
Anti-inflammatory Activity
These compounds have demonstrated anti-inflammatory effects . This suggests potential applications in treating conditions characterized by inflammation, such as arthritis or inflammatory bowel disease .
Antimicrobial Activity
Thiazole derivatives have been found to possess antimicrobial properties . This means they can kill or inhibit the growth of microorganisms, making them potentially useful in the treatment of various infections .
Antifungal Activity
In addition to their antimicrobial activity, thiazole compounds have shown antifungal effects . This could make them valuable in the treatment of fungal infections .
Antiviral Activity
Thiazole derivatives have demonstrated antiviral properties . This suggests they could be used in the development of new antiviral drugs .
Antitumor Activity
Thiazole compounds have been found to have antitumor or cytotoxic effects . This means they can kill tumor cells or inhibit their growth, making them potentially useful in cancer treatment . For example, a Pd(II) complex derived from a similar compound showed excellent antiproliferative potency against the Ehrlich ascites carcinoma (EAC) cell line .
Neuroprotective Activity
Thiazole derivatives have shown neuroprotective effects . This suggests they could be used in the treatment of neurodegenerative diseases, such as Alzheimer’s or Parkinson’s disease .
properties
IUPAC Name |
methyl 4-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-22-16(21)11-5-3-10(4-6-11)15(20)18-12-7-8-13-14(9-12)24-17(19-13)23-2/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYMAXGXJOLQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

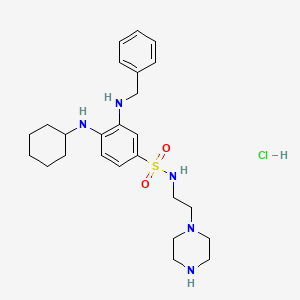
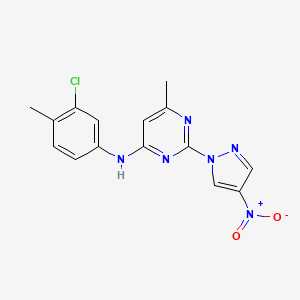
![Ethyl 3,4-dimethyl-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-thiazole-5-carboxylate](/img/structure/B2603608.png)
![3-[(2-Chlorobenzyl)sulfonyl]propanoic acid](/img/structure/B2603612.png)


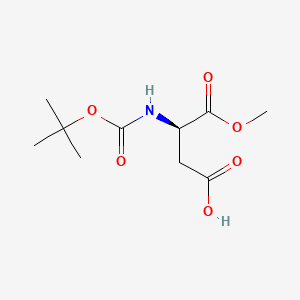
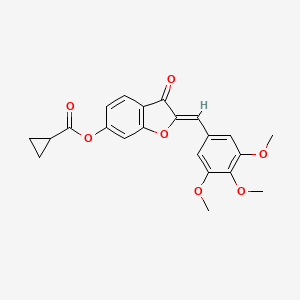
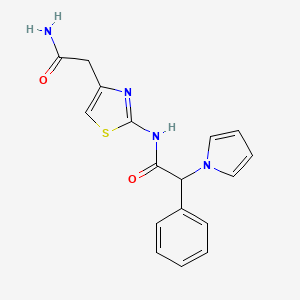
![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2603620.png)
![1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride](/img/structure/B2603623.png)
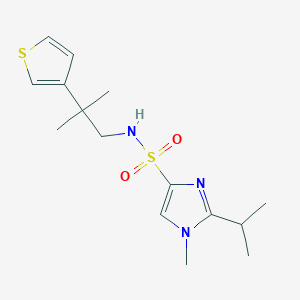
![ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2603627.png)
![9-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)